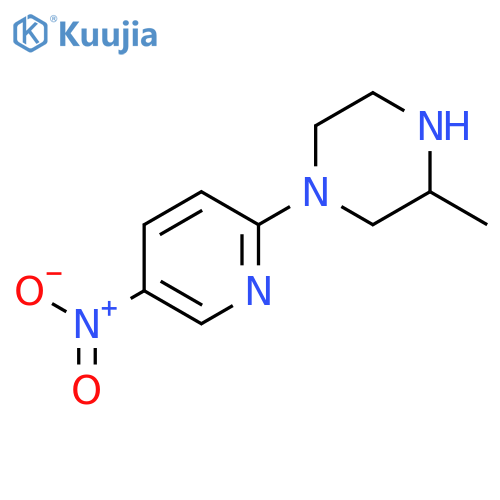

Cas no 773879-30-4 (3-Methyl-1-(5-nitropyridin-2-yl)piperazine)

773879-30-4 structure

商品名:3-Methyl-1-(5-nitropyridin-2-yl)piperazine

CAS番号:773879-30-4

MF:C10H14N4O2

メガワット:222.243761539459

MDL:MFCD08692454

CID:1076866

PubChem ID:44119752

3-Methyl-1-(5-nitropyridin-2-yl)piperazine 化学的及び物理的性質

名前と識別子

-

- 3-Methyl-1-(5-nitropyridin-2-yl)piperazine

- OR8382

- XYMPRRMVLJQEAW-UHFFFAOYSA-N

- SCHEMBL4687808

- 773879-30-4

- AKOS011768917

- DTXSID60657392

- MFCD08692454

-

- MDL: MFCD08692454

- インチ: InChI=1S/C10H14N4O2/c1-8-7-13(5-4-11-8)10-3-2-9(6-12-10)14(15)16/h2-3,6,8,11H,4-5,7H2,1H3

- InChIKey: XYMPRRMVLJQEAW-UHFFFAOYSA-N

- ほほえんだ: CC1CN(CCN1)C2=NC=C(C=C2)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 222.11200

- どういたいしつりょう: 222.11167570g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- ゆうかいてん: 107-109

- PSA: 73.98000

- LogP: 1.70490

3-Methyl-1-(5-nitropyridin-2-yl)piperazine セキュリティ情報

- 危害声明: Irritant

-

危険物標識:

- 危険レベル:IRRITANT

3-Methyl-1-(5-nitropyridin-2-yl)piperazine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Methyl-1-(5-nitropyridin-2-yl)piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM525234-1g |

3-Methyl-1-(5-nitropyridin-2-yl)piperazine |

773879-30-4 | 97% | 1g |

$348 | 2022-08-31 | |

| Crysdot LLC | CD11058916-1g |

3-Methyl-1-(5-nitropyridin-2-yl)piperazine |

773879-30-4 | 97% | 1g |

$349 | 2024-07-18 | |

| Matrix Scientific | 024424-500mg |

3-Methyl-1-(5-nitropyridin-2-yl)piperazine |

773879-30-4 | 500mg |

$244.00 | 2023-09-09 | ||

| Fluorochem | 034156-2g |

3-Methyl-1-(5-nitropyridin-2-yl)piperazine |

773879-30-4 | 2g |

£399.00 | 2022-03-01 | ||

| Fluorochem | 034156-1g |

3-Methyl-1-(5-nitropyridin-2-yl)piperazine |

773879-30-4 | 1g |

£206.00 | 2022-03-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668527-1g |

3-Methyl-1-(5-nitropyridin-2-yl)piperazine |

773879-30-4 | 98% | 1g |

¥4393.00 | 2024-07-28 |

3-Methyl-1-(5-nitropyridin-2-yl)piperazine 関連文献

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

773879-30-4 (3-Methyl-1-(5-nitropyridin-2-yl)piperazine) 関連製品

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量